1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a compound that belongs to the piperazine family, which is known for its wide range of applications in medicinal chemistry. This compound features a piperazine ring substituted with benzoyl and nitrobenzenesulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves the nucleophilic substitution of a piperazine derivative with benzoyl chloride and 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The benzoyl group can be reduced to a hydroxyl group using lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 1-BENZOYL-4-(2-AMINOBENZENESULFONYL)PIPERAZINE.
Reduction: 1-HYDROXY-4-(2-NITROBENZENESULFONYL)PIPERAZINE.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In cancer cells, it induces apoptosis through the intrinsic mitochondrial pathway, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE
- 1-(2-NITROBENZENESULFONYL)-4-[3-(TRIFLUOROMETHYL)BENZOYL]PIPERAZINE
Uniqueness
1-BENZOYL-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and nitrobenzenesulfonyl groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(14-6-2-1-3-7-14)18-10-12-19(13-11-18)26(24,25)16-9-5-4-8-15(16)20(22)23/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNYJWPCYRDWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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